STL127705 Exhibits Mechanistic Divergence from PARP Inhibitors via Ku70/80 Target Engagement
STL127705 is a direct Ku70/80 heterodimer inhibitor that disrupts Ku-DNA binding, a mechanism fundamentally distinct from PARP inhibitors which target poly(ADP-ribose) polymerase activity in single-strand break repair. In an electrophoretic mobility shift assay (EMSA) using purified human Ku70/80 protein and radiolabeled double-stranded DNA substrate, STL127705 inhibited Ku70/80-DNA interaction with an IC50 of 3.5 μM [1]. By comparison, olaparib (a representative PARP inhibitor) does not inhibit Ku70/80-DNA binding at any concentration, as its molecular target is PARP1/2 enzymatic activity [2].
| Evidence Dimension | Ku70/80-DNA binding inhibition (IC50) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | Olaparib (PARP inhibitor): no inhibition at any concentration |
| Quantified Difference | Qualitative difference in target engagement; STL127705 binds Ku70/80 heterodimer, olaparib binds PARP1/2 catalytic domain |
| Conditions | EMSA assay using purified human Ku70/80 protein, radiolabeled dsDNA substrate, 37°C incubation |
Why This Matters
Investigators requiring NHEJ pathway-specific inhibition must select STL127705; PARP inhibitors cannot substitute for Ku70/80 blockade due to non-overlapping target profiles.
- [1] InvivoChem. STL127705 Product Datasheet. Ku70/80-DNA binding IC50 = 3.5 μM measured by EMSA; DNA-PKCS kinase activation IC50 = 2.5 μM. View Source
- [2] Gavande NS, VanderVere-Carozza PS, Hinshaw HD, et al. DNA repair targeted therapy: The past or future of cancer treatment? Pharmacol Ther. 2016;160:65-83. View Source
